4-Cyclopropoxy-6-ethylpicolinic acid

Description

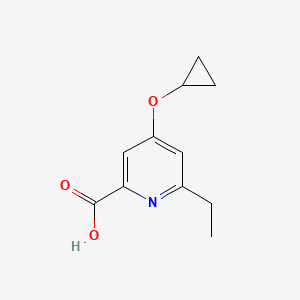

4-Cyclopropoxy-6-ethylpicolinic acid is a pyridine-based carboxylic acid derivative featuring a cyclopropoxy substituent at the 4-position and an ethyl group at the 6-position (Figure 1). The cyclopropoxy group introduces steric strain due to its three-membered ring structure, while the ethyl chain enhances lipophilicity. This compound is hypothesized to exhibit applications in agrochemicals (e.g., herbicide development) and pharmaceuticals due to structural similarities to known bioactive picolinic acid derivatives, such as aminopyralid.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-cyclopropyloxy-6-ethylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c1-2-7-5-9(15-8-3-4-8)6-10(12-7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14) |

InChI Key |

OQYJNSQCVFRSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)OC2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-ethylpicolinic acid typically involves the following steps:

Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through the reaction of a suitable precursor with a cyclopropylating agent. For example, the reaction of a halogenated picolinic acid derivative with cyclopropyl magnesium bromide can introduce the cyclopropoxy group.

Ethylation: The ethyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate compound with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-ethylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-6-ethylpicolinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-ethylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in a biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-cyclopropoxy-6-ethylpicolinic acid and related compounds:

Key Observations:

Core Structure Differences :

- Pyridine (target compound) vs. pyrimidine (): Pyrimidines are more electron-deficient due to additional nitrogen, enhancing reactivity in nucleophilic substitutions compared to pyridines .

- Cinnamic acid () lacks a heterocyclic ring, reducing conformational rigidity compared to picolinic acid derivatives .

Substituent Effects: Cyclopropoxy vs. Amino-fluorophenoxy (): The cyclopropoxy group’s strain may limit rotational freedom but enhance binding to hydrophobic pockets in enzymes. In contrast, the amino-fluorophenoxy group in introduces hydrogen-bonding capability (via -NH2) and electronegativity (via -F), favoring interactions with biological targets . Ethyl vs. Methyl (): The ethyl group increases lipophilicity (logP ~1.5 vs. Carboxylic Acid vs. Amide (): The -COOH group in the target compound increases acidity (pKa ~2.5) compared to amides (pKa ~15–17), affecting solubility and ionization under physiological conditions .

Synthetic Routes: employs hydrazine hydrate and FeCl3 for nitro-group reduction, a method unsuitable for introducing cyclopropoxy groups. The target compound likely requires cyclopropane ring formation via nucleophilic substitution (e.g., reacting picolinic acid with cyclopropanol under Mitsunobu conditions) . ’s chloro-substituted pyrimidine is synthesized via chlorination of methyl precursors, a pathway distinct from the cyclopropoxy introduction in the target compound .

Stability and Reactivity

- Acid Stability : The target compound’s carboxylic acid group may undergo decarboxylation at high temperatures (>200°C), whereas ’s amide is thermally stable but prone to hydrolysis in acidic/basic conditions .

- Electrophilic Reactivity : ’s chloro-substituted pyrimidine readily undergoes nucleophilic aromatic substitution, unlike the cyclopropoxy group, which is less reactive due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.